molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6

7-Chloro-1H-imidazo[4,5-B]pyridine

Cat. No.: B1316458
CAS No.: 6980-11-6
M. Wt: 153.57 g/mol
InChI Key: HAWCUEYFSQKISQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of a dehydrating agent . Another approach involves the use of aldehydes under oxidative conditions to form the imidazo[4,5-B]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of phase transfer catalysis and solid-liquid conditions to facilitate the reaction and isolation of the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

7-Chloro-1H-imidazo[4,5-b]pyridine derivatives have demonstrated promising anticancer properties. These compounds can influence multiple cellular pathways critical for cancer cell survival and proliferation. For instance, certain derivatives have been identified as dual inhibitors of FLT3 and Aurora kinases, which are essential targets in the treatment of acute myeloid leukemia (AML) . The ability to inhibit protein kinases positions these compounds as potential therapeutic agents against various cancers.

Antimicrobial Activity

Research indicates that imidazo[4,5-b]pyridine derivatives possess notable antimicrobial properties. A study reported the synthesis of several derivatives that showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L for some compounds . This highlights their potential use in treating tuberculosis and other bacterial infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to reduce inflammatory responses in human retinal pigment epithelial cells, indicating its potential application in treating retinal diseases and other inflammatory conditions . The mechanism involves the modulation of transcription factors such as Nrf2 and NF-κB, which are critical in regulating oxidative stress and inflammation.

Fungicidal Activity

Recent studies have explored the fungicidal capabilities of this compound derivatives against plant pathogens. One derivative exhibited an effective concentration (EC50) comparable to established fungicides like tebuconazole, demonstrating its potential application in agriculture .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Reactions : Various reactions such as C–H arylation and cross-coupling techniques are employed to introduce functional groups at specific positions on the imidazo[4,5-b]pyridine scaffold .
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Case Study 1: Antitubercular Activity

A study synthesized a series of this compound derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results indicated that several compounds had potent activity with MIC values ranging from 0.5 to 0.8 μmol/L, suggesting their potential as new antitubercular agents .

Case Study 2: Anti-inflammatory Effects

In another investigation, a derivative was tested for its ability to mitigate inflammation induced by tert-butyl hydroperoxide in retinal cells. The findings revealed significant inhibition of inflammatory markers, supporting its therapeutic potential in ocular diseases characterized by inflammation .

Biological Activity

7-Chloro-1H-imidazo[4,5-B]pyridine is a heterocyclic compound recognized for its significant biological activities, particularly in medicinal chemistry. Its structural similarity to purines allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, which is crucial for its biological activity. The chlorine substituent at the 7-position enhances its reactivity and interaction with biological molecules.

The compound's biological activity primarily arises from its ability to interact with various enzymes and receptors:

  • Cyclin-dependent Kinase 2 (CDK2) Inhibition : this compound acts as an inhibitor of CDK2, a key regulator of the cell cycle. By binding to the ATP-binding pocket of CDK2, it prevents ATP from accessing the site, thereby inducing cell cycle arrest at the G2/M phase in cancer cells.
  • NF-kappaB Pathway Modulation : It has been shown to inhibit IKK-ɛ and TBK1 enzymes, which are involved in the phosphorylation process that activates NF-kappaB, a transcription factor linked to inflammation and cancer progression.

Biological Activities

The compound has been investigated for various biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit potent antitumor effects against several cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the sub-micromolar range against colon carcinoma cells .
  • Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific pathogens. However, the activity can vary significantly depending on the specific derivative and its substituents .
  • Antitubercular Activity : Certain derivatives have demonstrated promising antitubercular effects against Mycobacterium tuberculosis, with MIC values indicating their effectiveness in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorColon Carcinoma (HCT-116)0.4 - 0.7 μM
AntimicrobialE. coliMIC 32 μM
AntitubercularMycobacterium tuberculosisMIC 0.5 - 0.8 μM

Dosage Effects

In animal models, dosage plays a critical role in determining the therapeutic efficacy and toxicity of this compound. Low doses have shown beneficial effects with minimal toxicity, suggesting a favorable therapeutic window for potential drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-1H-imidazo[4,5-B]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 5-amino-7-chloro-3H-imidazo[4,5-b]pyridine derivatives can be prepared by cyclizing precursors like ethyl 7-chloro-imidazo[4,5-b]pyridine-5-carbamate under acidic conditions (e.g., ethyl orthoformate-concentrated HCl) . Phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts like p-toluenesulfonic acid is also effective for related brominated analogs, suggesting adaptability for chloro derivatives .
  • Key Variables : Solvent choice, temperature, and catalyst type significantly impact reaction efficiency. For instance, NaOMe in refluxing PrOH stabilizes the chloro group, while hydrazinolysis under reflux can displace it .

Q. How is this compound characterized structurally and chemically?

  • Analytical Techniques :

  • Spectroscopy : NMR (¹H/¹³C) and IR confirm ring substitution patterns and functional groups.
  • Mass Spectrometry : Determines molecular weight (e.g., C₆H₅ClN₃, ~190.03 g/mol) .
  • X-ray Crystallography : Resolves chlorine positioning in the fused imidazo-pyridine system .
    • Physicochemical Properties :
PropertyValueSource
Molecular FormulaC₆H₅ClN₃
SolubilityWater, polar organic solvents
ReactivityChlorine substitution-resistant under basic conditions

Q. What are the primary research applications of this compound?

  • Biological Studies : Investigated for interactions with enzymes (e.g., kinase inhibitors) due to its nitrogen-rich heterocyclic core .
  • Material Science : Explored as a ligand for metal-organic frameworks (MOFs) or catalysts, leveraging its electron-deficient aromatic system .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data involving the chloro substituent?

  • Case Study : Evidence shows the chloro group in this compound resists substitution under basic conditions (e.g., NaOMe/PrOH) but undergoes displacement in anhydrous hydrazine/HCl .
  • Resolution Strategy :

Mechanistic Analysis : Use DFT calculations to compare transition-state energies for substitution pathways.

Experimental Controls : Vary solvent polarity, nucleophile strength, and temperature to isolate reactive conditions .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Derivatization Approaches :

  • Electrophilic Substitution : Introduce groups at the 2-position (e.g., phenyl, ethyl) via Suzuki-Miyaura coupling .
  • Chlorine Replacement : Replace Cl with azide or amino groups using NaN₃ or NH₃ under high-pressure conditions .
    • SAR Insights :
DerivativeBiological ActivitySource
2-Phenyl-substituted analogEnhanced antimicrobial activity
4-Chloro isomerAltered kinase inhibition

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Methods :

  • Docking Simulations : Predict binding affinity to targets like purine receptors using AutoDock/Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
    • Case Example : Methyl or ethyl groups at the 2-position increase lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Q. What experimental designs resolve conflicting biological activity data across analogs?

  • Hypothesis Testing :

  • Control Groups : Compare 7-Cl vs. 6-Br analogs to isolate electronic effects .
  • Dose-Response Assays : Use IC₅₀ values to quantify potency variations (e.g., anticancer vs. antimicrobial activity) .
    • Statistical Tools : Apply ANOVA to assess significance of substituent-position effects .

Q. Data Contradiction Analysis

  • Example Conflict : Chlorine substitution is reported as both stable and reactive.
    • Root Cause : Solvent polarity (e.g., PrOH vs. DMF) and nucleophile strength (e.g., NaOMe vs. hydrazine) .
    • Validation : Repeat reactions with in situ monitoring (e.g., HPLC) to track intermediate formation .

Q. Key Takeaways

  • Synthesis : Optimize via phase transfer catalysis or acid-mediated cyclization .
  • Characterization : Combine spectroscopic and crystallographic data for structural validation .
  • Advanced Design : Use computational tools and SAR tables to prioritize derivatives for testing .

Properties

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCUEYFSQKISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509743
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6980-11-6
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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